(R)-2-Hydroxycerotic acid
Description
(R)-2-Hydroxycerotic acid is a chiral hydroxy fatty acid characterized by a hydroxyl group (-OH) at the second carbon position of a cerotic acid (hexacosanoic acid, C26H52O2) backbone. The (R)-enantiomer denotes the specific stereochemical configuration of the hydroxyl group, which is critical for its biological activity and physicochemical properties. Its long hydrocarbon chain confers hydrophobicity, while the hydroxyl group introduces polarity, making it amphiphilic—a property shared with other hydroxy fatty acids .
Properties
Molecular Formula |
C26H52O3 |
|---|---|
Molecular Weight |
412.7 g/mol |
IUPAC Name |
(2R)-2-hydroxyhexacosanoic acid |
InChI |
InChI=1S/C26H52O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(27)26(28)29/h25,27H,2-24H2,1H3,(H,28,29)/t25-/m1/s1 |
InChI Key |
IFYDZTDBJZWEPK-RUZDIDTESA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCC(C(=O)O)O |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC[C@H](C(=O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCC(C(=O)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
(a) Mandelic Acid
- Pharmacology : Demonstrates antimicrobial activity against Propionibacterium acnes and is used in skincare formulations. Its enantiomeric purity ((R)-form) enhances bioavailability .
- Synthesis : Employed as a chiral building block in asymmetric synthesis, leveraging its stereocenter for enantioselective reactions .
(b) Chicoric Acid
(c) 2-Hydroxyisobutyric Acid
- Chemical Industry: Serves as a monomer precursor for polyesters and polyamides. Its branched structure improves thermal stability in polymers .
(d) This compound
- Theoretical Applications: Predicted to stabilize lipid bilayers in cellular membranes due to its amphiphilicity. Potential use in drug delivery systems remains unexplored.
Key Differences
Chain Length : this compound’s C26 chain distinguishes it from shorter-chain analogs (e.g., Mandelic Acid, C8), impacting solubility and lipid interactions.
Stereochemical Impact : The (R)-configuration may confer unique biological activity compared to racemic or (S)-enantiomers, as seen in Mandelic Acid’s enantiomer-specific efficacy .
Industrial Relevance : Unlike Chicoric Acid or 2-Hydroxyisobutyric Acid, this compound lacks documented industrial applications, highlighting a research gap.
Q & A
What are the established protocols for synthesizing (R)-2-Hydroxycerotic acid with high enantiomeric purity?
Category: Basic
Answer:
The synthesis of this compound typically involves stereoselective methods such as asymmetric catalysis or enzymatic resolution. For enantiomeric purity ≥97%, chiral HPLC or capillary electrophoresis is recommended for post-synthesis validation . Key steps include:
- Chiral auxiliary use : Employing (R)-specific catalysts (e.g., Sharpless epoxidation derivatives) to ensure stereochemical fidelity during hydroxylation .
- Purification : Multi-step recrystallization in non-polar solvents (e.g., hexane/ethyl acetate mixtures) to isolate the enantiomer .
- Characterization : Combine H/C NMR to confirm the hydroxyl group’s position and optical rotation measurements to verify enantiopurity .
Which analytical techniques are most effective for characterizing the structural integrity of this compound?
Category: Basic
Answer:
A multi-technique approach ensures robust characterization:
- Spectroscopy : NMR (H, C, DEPT) to confirm the hydroxy group’s position and carbon chain length .
- Chromatography : Reverse-phase HPLC with UV detection (210–240 nm) to assess purity and detect contaminants like unreacted precursors .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .
- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and detect polymorphic forms .
How can researchers resolve contradictions in reported biological activity data for this compound across studies?
Category: Advanced
Answer:
Contradictions often arise from variability in experimental conditions or compound purity. Address this by:
Meta-Analysis Frameworks : Apply PICO (Population, Intervention, Comparison, Outcome) to standardize data extraction and identify confounding variables (e.g., solvent used, cell line differences) .
Reproducibility Checks : Replicate key studies using standardized protocols (e.g., ISO guidelines for in vitro assays) .
Purity Verification : Cross-validate compound purity across studies via independent labs using chiral HPLC and elemental analysis .
What computational approaches are suitable for modeling the interaction mechanisms of this compound with biological targets?
Category: Advanced
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with lipid-metabolizing enzymes (e.g., fatty acid hydroxylases) .
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER to study conformational stability in lipid bilayers over 100-ns trajectories .
- QSAR Modeling : Develop quantitative structure-activity relationship models to correlate structural features (e.g., chain length, hydroxyl position) with biological activity .
What are the known biological roles or pathways influenced by this compound in model organisms?
Category: Basic
Answer:
Current evidence suggests involvement in:
- Lipid Metabolism : Acts as a substrate for β-oxidation in hepatic tissues (studied via C-labeled tracer experiments in rodents) .
- Cell Signaling : Modulates PPAR-γ receptors in adipocytes, validated via siRNA knockdown and luciferase reporter assays .
- Comparative Studies : Structural analogs like (R)-mandelic acid show similar regulatory roles in bacterial quorum sensing, suggesting evolutionary conservation .
How to design experiments to assess the stability of this compound under various physiological conditions?
Category: Advanced
Answer:
- Accelerated Stability Testing : Expose the compound to pH gradients (1–13), elevated temperatures (40–60°C), and oxidative stress (HO) over 14 days .
- Analytical Endpoints : Monitor degradation via LC-MS and quantify byproducts (e.g., ketone derivatives) using calibration curves .
- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under standard storage conditions .
What are the common contaminants encountered during the synthesis of this compound and how are they identified?
Category: Basic
Answer:
- Diastereomers : Formed due to incomplete enantioselective steps; detected via chiral HPLC .
- Oxidation Byproducts : Hydroxyketones from over-oxidation; identified via FT-IR (C=O stretch at 1700–1750 cm) .
- Residual Solvents : GC-MS headspace analysis quantifies traces of hexane or ethyl acetate .
What strategies optimize the yield of this compound in multi-step synthetic routes while maintaining stereochemical fidelity?
Category: Advanced
Answer:
- Catalyst Optimization : Screen chiral catalysts (e.g., BINAP-metal complexes) for higher turnover numbers .
- In Situ Monitoring : Use inline FTIR or Raman spectroscopy to track reaction progress and minimize side reactions .
- Flow Chemistry : Continuous-flow systems reduce exposure to degrading conditions (e.g., light, oxygen) .
How does the stereochemical configuration of this compound influence its physicochemical properties compared to its enantiomer?
Category: Basic
Answer:
- Solubility : (R)-enantiomer shows 20–30% lower aqueous solubility due to chiral packing in crystal lattices .
- Melting Point : (R)-form melts at 69–70°C vs. (S)-form at 65–67°C, verified via DSC .
- Biological Activity : (R)-enantiomer exhibits 5-fold higher PPAR-γ binding affinity in molecular docking studies .
What systematic review methodologies are recommended to comprehensively evaluate the existing literature on this compound's pharmacological effects?
Category: Advanced
Answer:
- Search Strategy : Use Boolean operators (e.g., "this compound AND (pharmacokinetics OR toxicity)") across PubMed, SciFinder, and Web of Science .
- Inclusion Criteria : Apply FINER (Feasible, Interesting, Novel, Ethical, Relevant) to filter studies .
- Data Synthesis : Perform meta-regression to account for heterogeneity in dosing regimens or model systems .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
